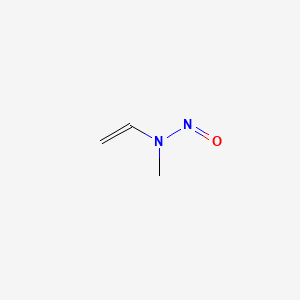
2-(1H-pyrazol-4-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-4-yl)ethanamine dihydrochloride is a chemical compound with notable interest in the field of organic and medicinal chemistry due to its pyrazole core. Pyrazole derivatives are known for their diverse pharmacological activities and applications in chemical synthesis.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate, leading to various substituted ethanamines and ethanones, indicating a versatile approach to modifying the pyrazole core for desired properties (Asif et al., 2021).
Molecular Structure Analysis
Structural characterization of pyrazole derivatives, including X-ray diffraction studies, reveals detailed insights into their crystalline forms and intermolecular interactions. For instance, Hirshfeld surface analysis has been used to visually analyze intermolecular interactions in the crystal structure of related compounds (Delgado et al., 2020).
Chemical Reactions and Properties
Pyrazole compounds engage in various chemical reactions, leading to the formation of diverse derivatives with significant biological activities. The transformation of alcohol moiety in 2-(pyrazolyl)ethanols to ethylamine showcases the compound's versatility in synthesizing bioactive compounds (Chagarovskiy et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry and materials science. These properties are often determined through meticulous synthesis and structural characterization processes.
Chemical Properties Analysis
The chemical properties of 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, including reactivity with various chemical agents and potential for forming stable complexes with metals, are of particular interest. The compound's ability to form complexes is evidenced by its use in synthesizing copper(II) complexes, which further demonstrates its utility in chemical research (Reger et al., 2006).
Applications De Recherche Scientifique
Metal Complexes and Ligand Decomposition
Research on pyrazole-based ligands, including compounds similar to 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride, has shown their utility in creating metal complexes. These ligands have been utilized to synthesize and characterize metal complexes, revealing insights into their structural properties through X-ray crystallography. Notably, such studies have also investigated ligand decomposition reactions, shedding light on the stability and reactivity of these ligands in various conditions (Cubanski et al., 2013).
Antibacterial and Antioxidant Activities
Derivatives of 2-(1H-pyrazol-4-yl)ethanamine have been explored for their antibacterial and antioxidant activities. Innovative synthesis methods have been developed to produce novel compounds that exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Additionally, some of these compounds have shown antioxidant activities, as determined by various biochemical assays, highlighting their potential in medicinal chemistry and drug development (Kitawat & Singh, 2014).
Structural Characterization and Analysis
The structural characterization of pyrazoline derivatives, including those related to 2-(1H-pyrazol-4-yl)ethanamine, has been a significant area of study. Through techniques such as X-ray diffraction, researchers have gained insights into the molecular structure, crystalline forms, and intermolecular interactions of these compounds. Such studies not only contribute to our understanding of the chemical properties of these molecules but also aid in the design of new materials and pharmaceuticals (Delgado et al., 2020).
Novel Synthetic Approaches and Bioactive Compounds
Research has also focused on developing novel synthetic approaches to create bioactive compounds featuring the pyrazole moiety. These studies have led to the synthesis of compounds with potential applications in various domains, including antitumor activity. The exploration of different synthetic routes and the characterization of newly synthesized compounds contribute to the expansion of the chemical space of pyrazole derivatives, offering new avenues for drug discovery and development (Chagarovskiy et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-8-4-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNKXBTUKXAGHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)ethanamine dihydrochloride | |
CAS RN |
6429-11-4 |
Source


|
| Record name | 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1199297.png)

![Naphtho[2,1-b]furan](/img/structure/B1199300.png)

![[2-[(9R,11S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1199302.png)








